Antimony pentafluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

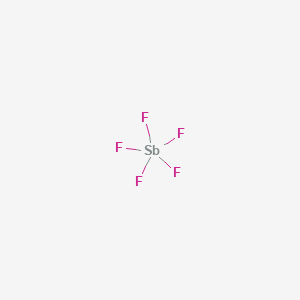

Antimony pentafluoride is an inorganic compound with the chemical formula SbF₅. It is a colorless, viscous liquid known for its strong Lewis acidity. This compound is a key component of the superacid fluoroantimonic acid, which is formed by mixing this compound with hydrogen fluoride in a 1:1 ratio . This compound is notable for its ability to react with almost all known compounds, making it a valuable reagent in various chemical processes .

Métodos De Preparación

Antimony pentafluoride can be synthesized through several methods:

- One common method involves the reaction of antimony pentachloride with anhydrous hydrogen fluoride:

Reaction with Hydrogen Fluoride: SbCl5+5HF→SbF5+5HCl

Fluorination of Antimony Trifluoride: Another method involves the fluorination of antimony trifluoride with fluorine gas.

These methods are typically conducted under controlled conditions to ensure the purity and yield of the product.

Análisis De Reacciones Químicas

Antimony pentafluoride undergoes various types of chemical reactions, including:

Oxidation: It is an extremely powerful oxidizing agent and can oxidize oxygen in the presence of fluorine.

Substitution: It can react with many compounds, often releasing dangerous hydrogen fluoride.

Common reagents used in these reactions include hydrogen fluoride and fluorine gas. The major products formed from these reactions depend on the specific reactants involved.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Antimony pentafluoride as a Lewis Acid:

this compound is primarily utilized as a Lewis acid in organic chemistry. Its strong acidity facilitates various reactions, including:

- Formation of Lewis Adducts: SbF₅ readily forms adducts with nitriles and hydrogen cyanide, yielding stable products that can be characterized by NMR and X-ray crystallography. For instance, reactions with butyronitrile and cyclopropanecarbonitrile produce 1:1 and 1:2 Lewis adducts, showcasing its utility in synthesizing complex molecular structures .

- Catalytic Reactions: As a catalyst, SbF₅ has been employed in the isomerization of cyclic hydrocarbons. For example, first-stage SbF₅ intercalated graphite has been shown to facilitate the isomerization of saturated hydrocarbons at low temperatures, enhancing reaction efficiency .

Materials Science

Graphite Intercalation Compounds:

this compound can intercalate into graphite layers, forming materials with unique properties. These intercalated compounds exhibit modified electrical conductivity and chemical reactivity, making them valuable for applications in electrochemistry and nanotechnology.

- Case Study: Research has demonstrated that SbF₅ intercalated graphite can be used to isomerize hydrocarbons under mild conditions, which may lead to new methods for producing valuable chemical intermediates .

Catalysis

Role in Catalytic Processes:

SbF₅ acts as a catalyst in several important chemical transformations:

- Friedel-Crafts Reactions: It promotes Friedel-Crafts alkylation and acylation reactions, which are critical for synthesizing aromatic compounds.

- Fluorination Reactions: this compound is also involved in fluorination processes, where it can assist in the introduction of fluorine into organic molecules, enhancing their reactivity and stability.

Toxicological Considerations

Despite its utility, this compound poses significant health risks. It is highly corrosive and can cause severe burns upon contact with skin or eyes. Inhalation or ingestion can lead to serious health consequences, including respiratory distress and systemic toxicity . Therefore, handling this compound requires stringent safety protocols.

Summary Table of Applications

Mecanismo De Acción

Antimony pentafluoride exerts its effects primarily through its strong Lewis acidity. It can protonate and dissolve almost all organic compounds, making it a versatile reagent in various chemical processes . The molecular targets and pathways involved in its reactions depend on the specific compounds it interacts with.

Comparación Con Compuestos Similares

Antimony pentafluoride can be compared with other pentafluorides such as:

- Phosphorus Pentafluoride (PF₅)

- Arsenic Pentafluoride (AsF₅)

- Bismuth Pentafluoride (BiF₅)

While all these compounds are strong Lewis acids, this compound is unique in its ability to form superacids and its extreme reactivity with a wide range of compounds .

Propiedades

Número CAS |

7783-70-2 |

|---|---|

Fórmula molecular |

F5Sb |

Peso molecular |

216.752 g/mol |

Nombre IUPAC |

antimony(5+);pentafluoride |

InChI |

InChI=1S/5FH.Sb/h5*1H;/q;;;;;+5/p-5 |

Clave InChI |

VBVBHWZYQGJZLR-UHFFFAOYSA-I |

SMILES |

F[Sb](F)(F)(F)F |

SMILES canónico |

[F-].[F-].[F-].[F-].[F-].[Sb+5] |

Punto de ebullición |

286 °F at 760 mm Hg (EPA, 1998) 141 °C |

Color/Form |

Hygroscopic, moderately viscous liquid Hygroscopic, viscous liquid Oily, colorless liquid |

Densidad |

3.097 at 78.44 °F (EPA, 1998) 3.10 g/cu cm Relative density (water = 1): 3.00 |

melting_point |

47 °F (EPA, 1998) 8.3 °C |

Key on ui other cas no. |

7783-70-2 |

Descripción física |

Antimony pentafluoride appears as a colorless, oily liquid. Fumes irritate the eyes and mucous membranes. Toxic. Corrosive to metals and tissue. Extremely dangerous to tissue; its burns may be followed by gangrene. Only shipped in cylinders. Under prolonged exposure to heat cylinders may violently rupture and rocket. Used to make other chemicals as well as a catalyst in the manufacture of other chemicals. OILY COLOURLESS HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Vida útil |

Stable under recommended storage conditions. |

Solubilidad |

Reacts violently with water Soluble in water and potassium fluoride Soluble in potassium fluoride (KF), liquid sulfur dioxide Solubility in water: reaction |

Sinónimos |

antimony pentafluoride SbF5 cpd |

Presión de vapor |

Vapor pressure, kPa at 25 °C: 1.33 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.